2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
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Overview
Description
2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using sulfonyl chlorides under basic conditions.
Acylation: The final step involves the acylation of the quinoline derivative with phenylacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinoline core can be reduced to form a hydroxyl group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a similar quinoline core structure.
Sulfonyl derivatives: Compounds with similar sulfonyl functional groups.
Methoxy derivatives: Compounds with similar methoxy functional groups.
Uniqueness
2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[6-methoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-17-8-11-20(12-9-17)33(30,31)23-15-27(16-24(28)26-18-6-4-3-5-7-18)22-13-10-19(32-2)14-21(22)25(23)29/h3-15H,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKWCKVGRUNDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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